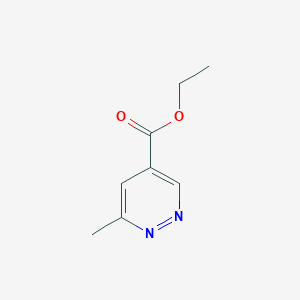

Ethyl 6-methylpyridazine-4-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-methylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)10-9-5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBFZSSBVYKEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Methylpyridazine 4 Carboxylate and Analogues

One-Pot Multicomponent Reaction Protocols

Hydrazine-Mediated Cyclocondensation Approaches

The most fundamental and widely used method for constructing the pyridazine (B1198779) ring is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which subsequently undergoes oxidation to yield the aromatic pyridazine ring. The oxidation can occur spontaneously via air oxidation or be facilitated by an added oxidizing agent.

The general mechanism involves the reaction of hydrazine with various 1,4-dicarbonyl compounds, including γ-keto acids, γ-keto esters, or 1,4-diketones. mdpi.com For instance, the reaction between diethyl-1,2-diacetylsuccinate and hydrazine hydrate (B1144303) was a pioneering example in pyridazine synthesis. mdpi.com A variety of substrates can be employed in these one-pot procedures, leading to a diverse range of substituted pyridazines. nih.gov Mild, three-step one-pot procedures involving cycloaddition followed by reduction and hydrazine cyclization have been developed to produce novel pyridazine nucleosides stereoselectively. nih.gov In some cases, the cyclization with hydrazine proceeds more rapidly than other potential side reactions, such as attack at an ester function, allowing for the preservation of key functional groups. nih.gov

Table 1: Examples of Hydrazine-Mediated Pyridazine Synthesis

| Starting Material(s) | Hydrazine Source | Conditions | Product Type | Reference |

| Glycosyl enedione | Hydrazine in THF | Room Temperature | Pyridazine C-nucleoside | nih.gov |

| 1,4-dicarbonyl compounds | Hydrazine hydrate | Varies (e.g., reflux) | Substituted pyridazines | mdpi.com |

| β,γ-unsaturated hydrazones | - (intramolecular) | Cu(II) catalyst, AcOH | Pyridazines | organic-chemistry.org |

| 1-ethyl-4-hydroxyquinolin-2(1H)-one | Hydrazine hydrate | o-dichlorobenzene (o-DCB), heat | Pyridazino[4,3-c:5,6-c′]diquinoline dione | mdpi.com |

Regioselectivity in One-Pot Pyridazine Formation

When an unsymmetrical 1,4-dicarbonyl precursor is used in a cyclocondensation reaction with hydrazine, the formation of two distinct regioisomers is possible. The regiochemical outcome, which dictates the final substitution pattern on the pyridazine ring, is a critical consideration. Regioselectivity is often influenced by the steric and electronic properties of the substituents on the dicarbonyl starting material.

For example, in the synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides, the inverse-electron-demand Diels-Alder reaction proceeds with high regioselectivity. rsc.org Similarly, copper-promoted cyclization of β,γ-unsaturated hydrazones affords 1,6-dihydropyridazines with remarkable regioselectivity under mild conditions. organic-chemistry.org The ability to control the position of substituents is crucial for developing structure-activity relationships in fields like medicinal chemistry. The use of directing groups or specific catalysts can enforce a single, desired regiochemical outcome, avoiding the need for separating isomeric mixtures. nih.govnih.gov

Cycloaddition-Based Synthesis Pathways

Cycloaddition reactions provide a powerful and elegant method for constructing cyclic systems. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring, often with a high degree of stereochemical and regiochemical control.

[3+2] Cycloaddition with Diazomethane (B1218177) and Subsequent Transformations

The [3+2] cycloaddition, famously described by Rolf Huisgen, involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. nih.govresearchgate.net While this reaction directly produces five-membered heterocycles like pyrazoles or pyrazolines, it can be incorporated into a multi-step strategy to access six-membered pyridazines.

A potential pathway involves the [3+2] cycloaddition of diazomethane (a 1,3-dipole) with a substituted alkyne to form a pyrazole (B372694). This pyrazole intermediate would then need to undergo subsequent chemical transformations, such as a ring-opening and ring-closure cascade, to expand into the six-membered pyridazine ring. While less direct than condensation methods, this approach allows for the construction of unique substitution patterns. The [3+2] cycloaddition itself is noted for occurring with complete regioselectivity in many cases, yielding a single regioisomer of the initial five-membered ring adduct. nih.gov

Derivatization Strategies from Precursor Pyridazines

An alternative to building the pyridazine ring from acyclic precursors is to modify an existing, pre-functionalized pyridazine. This approach is particularly common in medicinal chemistry, where late-stage functionalization is used to create libraries of analogues for biological screening.

Conversion from Halogenated Pyridazine Carboxylates

Halogenated pyridazines are versatile precursors for derivatization due to the reactivity of the carbon-halogen bond in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.gov A compound such as ethyl 4,6-dichloropyridazine-3-carboxylate serves as a valuable starting material for creating more complex analogues. googleapis.comgoogle.com

The chlorine atoms on the pyridazine ring are susceptible to displacement by various nucleophiles. For instance, heating a dichloropyridazine carboxylate with a primary or secondary amine, often in a polar solvent like acetonitrile, can lead to the selective substitution of one of the chlorine atoms. googleapis.comgoogle.com This SNAr reaction is a straightforward method for installing amino side chains onto the pyridazine core. Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) can be used to form new carbon-carbon bonds, allowing for the introduction of alkyl, aryl, or other organic fragments in place of the halogen.

Table 2: Derivatization of Halogenated Pyridazine Carboxylates

| Precursor | Reagent | Conditions | Product Type | Reference |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 6-isopropyl-5-methylpyridin-2-amine | Acetonitrile, 130°C | 4-((6-isopropyl-5-methylpyridin-2-yl)amino)-6-chloropyridazine-3-carboxylate | googleapis.com |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 6-tert-butylpyridin-2-amine | Acetonitrile, 130°C | 4-((6-(tert-butyl)pyridin-2-yl)amino)-6-chloropyridazine-3-carboxylate | google.com |

Oxidation of Methyl-Substituted Pyridazine Precursors

A plausible and effective strategy for the synthesis of pyridazine-4-carboxylic acids involves the oxidation of a corresponding methyl-substituted pyridazine. While a direct documented synthesis of Ethyl 6-methylpyridazine-4-carboxylate via this method is not prevalent in readily available literature, the oxidation of analogous heterocyclic systems provides a strong basis for a proposed synthetic pathway.

A relevant example is the oxidation of 4-methyl-3,6-dichloropyridazine. Research has shown that this compound can be effectively oxidized to 3,6-dichloro-4-pyridazinecarboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) in a sulfuric acid medium. This transformation specifically targets the methyl group for conversion into a carboxylic acid functional group.

Following the successful oxidation to the carboxylic acid, the next logical step in the proposed synthesis of the target molecule is esterification. Standard acid-catalyzed esterification, a cornerstone of organic synthesis, presents a viable method. Reacting the newly formed pyridazine-4-carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, would yield the desired this compound. This method is widely employed for the esterification of pyridine (B92270) carboxylic acids and is expected to be applicable to the pyridazine system. google.com

Table 1: Proposed Two-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Proposed Product |

| 1 | Oxidation | 6-methylpyridazine-4-carbaldehyde, Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄) | 6-Methylpyridazine-4-carboxylic acid |

| 2 | Esterification | 6-Methylpyridazine-4-carboxylic acid, Ethanol (CH₃CH₂OH), Catalytic Sulfuric Acid (H₂SO₄), Reflux | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact and enhance sustainability. nih.gov While specific studies on the green synthesis of this compound are not extensively documented, general principles applied to pyridazine and other heterocyclic syntheses can be extrapolated.

Key green chemistry principles that could be applied to the proposed synthesis include:

Use of Greener Solvents: The oxidation and esterification steps could be optimized to use more environmentally benign solvents, potentially reducing or eliminating the need for hazardous substances. Research into the use of ionic liquids as reaction media for Diels-Alder reactions to form pyridazine derivatives has shown promise, offering benefits such as reduced reaction times and reusability of the solvent. mdpi.com

Catalysis: The use of catalytic reagents is a core principle of green chemistry. In the proposed synthesis, the use of a catalytic amount of sulfuric acid for esterification aligns with this principle. Further research could explore the use of solid acid catalysts, which can be more easily recovered and reused, further improving the environmental profile of the process.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. While the proposed oxidation with potassium permanganate may have a lower atom economy due to the formation of manganese dioxide as a byproduct, exploring alternative catalytic oxidation systems could improve this aspect.

Table 2: Application of Green Chemistry Principles to Pyridazine Synthesis

| Green Chemistry Principle | Application in Pyridazine Synthesis | Potential Benefit |

| Alternative Solvents | Use of ionic liquids in cycloaddition reactions. mdpi.com | Reduced use of volatile organic compounds, potential for catalyst/solvent recycling. |

| Energy Efficiency | Microwave-assisted synthesis of pyridine derivatives. acs.org | Shorter reaction times, reduced energy consumption. |

| Catalysis | Use of metal-free protocols in aza-Diels-Alder reactions. thieme-connect.com | Avoidance of heavy metal waste, development of more sustainable catalysts. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be approached in a more environmentally conscious and efficient manner, aligning with the modern imperatives of sustainable chemical manufacturing.

Chemical Reactivity and Transformation Studies of Ethyl 6 Methylpyridazine 4 Carboxylate

Ester Group Functionalizations

The ethyl ester group at the 4-position of the pyridazine (B1198779) ring is a primary site for chemical modification. Standard ester transformations can be readily applied to introduce new functional groups, significantly altering the molecule's properties and providing intermediates for further synthesis.

Key functionalization reactions include:

Hydrolysis: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-methylpyridazine-4-carboxylic acid. This acid is a key intermediate for creating amide bonds and other carboxylic acid derivatives. smolecule.comvulcanchem.com

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) is a common and critical transformation, converting the ethyl ester into 6-methylpyridazine-4-carbohydrazide. This carbohydrazide (B1668358) intermediate is pivotal for synthesizing a variety of other nitrogen-containing heterocycles, such as oxadiazoles, triazoles, and pyrazoles. nih.gov

Amidation and Transesterification: The ester can react with various amines to form amides or undergo transesterification with different alcohols, allowing for the introduction of diverse side chains. vulcanchem.com

| Reaction Type | Reagent(s) | Product | Significance |

|---|---|---|---|

| Hydrolysis | NaOH or HCl (aq) | 6-Methylpyridazine-4-carboxylic acid | Precursor for amides and other acid derivatives. smolecule.comvulcanchem.com |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 6-Methylpyridazine-4-carbohydrazide | Key intermediate for synthesizing other heterocycles. nih.gov |

| Amidation | Primary or Secondary Amine (R₂NH) | N-substituted-6-methylpyridazine-4-carboxamide | Introduces diverse amide functionalities. vulcanchem.com |

| Transesterification | Alcohol (R'OH), Acid/Base catalyst | Alkyl 6-methylpyridazine-4-carboxylate | Modifies the ester side-chain. vulcanchem.com |

Pyridazine Ring Modulations

The pyridazine ring itself, an electron-deficient heterocycle due to the two adjacent nitrogen atoms, can undergo specific modifications. These reactions can alter the electronic properties and substitution pattern of the core structure. While less common than ester functionalizations, ring modulations can include N-oxidation to form pyridazine N-oxides or, under specific conditions, nucleophilic aromatic substitution, particularly if further activating groups are present on the ring. The presence of the two nitrogen atoms influences the ring's reactivity compared to benzene (B151609) derivatives, often directing substitution patterns. vulcanchem.com

Elaboration into Diverse Heterocyclic Scaffolds

One of the most significant applications of ethyl 6-methylpyridazine-4-carboxylate is its use as a scaffold to construct more complex, polycyclic, and diverse heterocyclic systems.

The pyridazine core of the molecule can serve as a foundation for building fused heterocyclic systems. Through cyclocondensation reactions, new rings can be annulated onto the pyridazine framework. For instance, derivatives of pyridazine carboxylates can be converted into fused systems like pyrido[3,4-c]pyridazines. mdpi.com This strategy involves converting the initial ester into a more reactive intermediate that can undergo intramolecular cyclization or react with a bifunctional reagent to close a new ring. Another example is the synthesis of imidazo[1,2-b]pyridazines, which are valuable in medicinal chemistry. nih.govresearchgate.net

| Starting Material Derivative | Reaction Type | Fused Heterocyclic System |

|---|---|---|

| Diester derivative from 4-carboxylate | Cyclocondensation with ammonia (B1221849) mdpi.com | Pyrido[3,4-c]pyridazine |

| 6-Chloropyridazine-3-carboxylate derivative | Reaction with aminothiazole or similar reagents researchgate.net | Imidazo[1,2-b]pyridazine |

The transformation of the ethyl ester to the 6-methylpyridazine-4-carbohydrazide intermediate opens a gateway to a vast range of other five-membered heterocyclic rings. smolecule.comnih.gov This hydrazide acts as a versatile synthon for creating compounds with potential pharmacological activities.

Schiff Bases: The carbohydrazide readily undergoes condensation with various aromatic or aliphatic aldehydes and ketones to form the corresponding Schiff bases (specifically, hydrazones). nih.govmdpi.com These compounds contain an azomethine group and are important intermediates themselves.

1,3,4-Oxadiazoles: Cyclodehydration of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) is a standard method for synthesizing 1,3,4-oxadiazole (B1194373) rings. nih.govutar.edu.my This reaction involves forming a diacylhydrazine intermediate which then cyclizes.

1,2,4-Triazoles: The carbohydrazide can be used to construct 1,2,4-triazole (B32235) rings through several pathways. A common method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions. minia.edu.egfarmaciajournal.com Another route involves reaction with carbon disulfide followed by treatment with hydrazine. mdpi.com

Pyrazoles: Pyrazole (B372694) rings can be synthesized by reacting the carbohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone. nih.govmdpi.com The reaction proceeds via a condensation-cyclization sequence to yield the substituted pyrazole.

| Target Heterocycle | Key Reagent(s) | General Reaction Conditions | Reference |

|---|---|---|---|

| Schiff Base (Hydrazone) | Aldehyde or Ketone (R-CHO or R₂C=O) | Reflux in a suitable solvent (e.g., ethanol) | nih.govmdpi.com |

| 1,3,4-Oxadiazole | Carboxylic Acid (R-COOH) and POCl₃ | Heating/reflux with a dehydrating agent | nih.govutar.edu.my |

| 1,2,4-Triazole | Isothiocyanate (R-NCS) or CS₂ | Multi-step process, often involving basic cyclization | minia.edu.egfarmaciajournal.commdpi.com |

| Pyrazole | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Condensation followed by cyclization, often with acid catalysis | nih.govmdpi.com |

Reductive Transformations of the Pyridazine Core

The aromatic pyridazine ring can be subjected to reductive conditions to yield non-aromatic or partially saturated derivatives. The reduction of the pyridazine core can lead to the formation of 1,6-dihydropyridazines. organic-chemistry.org This transformation typically requires specific reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or chemical reductants capable of reducing electron-deficient N-heterocycles. The resulting dihydropyridazine (B8628806) structures offer different chemical properties and three-dimensional conformations compared to their planar aromatic precursor.

Advanced Spectroscopic Characterization in Ethyl 6 Methylpyridazine 4 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 6-methylpyridazine-4-carboxylate, both proton (¹H) and carbon-¹³ (¹³C) NMR studies are fundamental for its characterization.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridazine (B1198779) ring and the carboxylate group.

The protons of the ethyl ester group are anticipated to appear as a triplet and a quartet. The methyl protons (-CH₃) of the ethyl group would likely resonate at approximately 1.3-1.4 ppm as a triplet, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl group are expected to show a quartet around 4.3-4.5 ppm, arising from coupling with the methyl protons.

The methyl group attached to the pyridazine ring at position 6 would produce a singlet in the range of 2.5-2.7 ppm. The protons on the pyridazine ring itself are expected to appear in the aromatic region of the spectrum. Specifically, the proton at position 3 (H-3) would likely be the most downfield, appearing as a singlet around 9.3 ppm, while the proton at position 5 (H-5) would also be a singlet, expected around 8.0 ppm. The significant downfield shift of H-3 is attributed to the anisotropic effect of the neighboring nitrogen atom and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | 1.3 - 1.4 | Triplet |

| Ring -CH₃ | 2.5 - 2.7 | Singlet |

| Ethyl -CH₂- | 4.3 - 4.5 | Quartet |

| Pyridazine H-5 | ~ 8.0 | Singlet |

| Pyridazine H-3 | ~ 9.3 | Singlet |

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique electronic environment.

The carbonyl carbon of the ester group is predicted to have the most downfield chemical shift, typically in the range of 164-166 ppm. The carbon atoms of the pyridazine ring are expected to resonate between 120 and 160 ppm. The quaternary carbons, C-4 and C-6, would likely appear around 135-140 ppm and 158-160 ppm, respectively. The carbon atoms bearing a proton, C-3 and C-5, are anticipated around 152-154 ppm and 125-127 ppm, respectively.

The carbons of the ethyl group are expected at the upfield end of the spectrum. The methylene carbon (-CH₂-) would likely appear around 62-64 ppm, while the methyl carbon (-CH₃) would be found at approximately 14-15 ppm. The methyl group attached to the pyridazine ring is predicted to have a chemical shift in the range of 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 14 - 15 |

| Ring -CH₃ | 20 - 22 |

| Ethyl -CH₂- | 62 - 64 |

| Pyridazine C-5 | 125 - 127 |

| Pyridazine C-4 | 135 - 140 |

| Pyridazine C-3 | 152 - 154 |

| Pyridazine C-6 | 158 - 160 |

| Ester C=O | 164 - 166 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ethyl ester group. The C-O stretching vibrations of the ester are anticipated to appear in the 1200-1300 cm⁻¹ range.

The aromatic C=C and C=N stretching vibrations of the pyridazine ring would likely produce several bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl and ethyl groups are expected to be observed around 2850-3000 cm⁻¹. The C-H bending vibrations for these aliphatic groups would appear in the 1375-1450 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1720 - 1740 |

| C=C and C=N stretch (ring) | 1400 - 1600 |

| C-H bend (aliphatic) | 1375 - 1450 |

| C-O stretch (ester) | 1200 - 1300 |

Raman Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the pyridazine ring and the carboxylate group constitute the primary chromophores.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, are expected to occur in the UV region, likely below 300 nm, and are associated with the aromatic pyridazine system. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons on the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. These transitions are expected to appear at longer wavelengths, potentially extending into the near-UV region. The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Mass Spectrometric Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry would be crucial for confirming its molecular formula (C₉H₁₀N₂O₂) and elucidating its structure through the analysis of fragmentation patterns.

Detailed experimental mass spectra and specific fragmentation studies for this compound are not readily found in the surveyed scientific literature. However, based on the general principles of mass spectrometry, a predictive analysis of its fragmentation can be made. libretexts.org The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways that are influenced by the stability of the resulting fragments. For this compound, the primary sites for fragmentation would include the ester group and the pyridazine ring.

Expected Fragmentation Pathways:

The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion (M⁺•). The stability of this ion is often influenced by the presence of aromatic systems. libretexts.org For this compound, the pyridazine ring would contribute to a relatively stable molecular ion.

Subsequent fragmentation would likely proceed through several key pathways:

Loss of the Ethoxy Group: A common fragmentation pattern for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This would result in the formation of a 6-methylpyridazinyl-4-carbonyl cation. libretexts.org

Loss of an Ethyl Radical: Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (•CH₂CH₃), with a mass of 29 Da.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄), which has a mass of 28 Da. libretexts.org

Predicted Mass Spectrum Data:

In the absence of experimental data, a table of predicted prominent ions in the mass spectrum of this compound can be constructed based on these theoretical fragmentation pathways. The exact relative abundances of these ions would need to be determined experimentally.

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Proposed Origin |

| Molecular Ion | [C₉H₁₀N₂O₂]⁺• | 178 | Intact molecule |

| [M - C₂H₅]⁺ | [C₇H₅N₂O₂]⁺ | 149 | Loss of an ethyl radical from the ester |

| [M - OC₂H₅]⁺ | [C₇H₅N₂O]⁺ | 133 | Loss of an ethoxy radical from the ester |

| [M - C₂H₄]⁺• (McLafferty) | [C₇H₆N₂O₂]⁺• | 150 | McLafferty rearrangement |

It is important to reiterate that these are predicted values based on established fragmentation rules. Detailed research employing techniques such as high-resolution mass spectrometry (HRMS) would be required to provide precise mass measurements and confirm the elemental composition of the fragments. Tandem mass spectrometry (MS/MS) experiments would be invaluable in establishing the connectivity of the atoms by analyzing the fragmentation of selected precursor ions.

Computational and Theoretical Chemistry Investigations of Ethyl 6 Methylpyridazine 4 Carboxylate

Reactivity and Charge Distribution Mapping5.3.1. Molecular Electrostatic Potential (MESP) Surface Analysis

Further theoretical studies are required to elucidate the specific computational and electronic properties of Ethyl 6-methylpyridazine-4-carboxylate.

Theoretical Spectroscopic Property Prediction and Validation

Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, providing insights that complement experimental data. For a molecule like this compound, these predictions would typically involve the following analyses.

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts through computational methods, often utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structure elucidation. This analysis would involve optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. The resulting theoretical chemical shifts would be compared against a reference standard, such as tetramethylsilane (TMS). However, no published studies were found that present these specific computational NMR predictions for this compound.

Simulated Vibrational Spectra (IR and Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies and intensities. This is typically achieved through frequency calculations on the optimized geometry of the molecule. The resulting theoretical spectrum provides a detailed assignment of vibrational modes to specific functional groups and molecular motions. Such simulations for this compound would offer a deeper understanding of its vibrational properties, but specific studies presenting this data are not available.

Electronic Excitation Energy Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. This analysis provides information about the electronic transitions between molecular orbitals. For this compound, these calculations would help in understanding its photophysical properties. At present, there are no specific published electronic excitation energy calculations for this compound.

Elucidation of Reaction Mechanisms via Computational Models

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating reaction barriers. For this compound, computational studies could explore its reactivity in various chemical transformations, such as hydrolysis of the ester group or reactions involving the pyridazine (B1198779) ring. These theoretical investigations would provide valuable insights into the kinetics and thermodynamics of such reactions. Unfortunately, no computational studies detailing the reaction mechanisms of this compound have been found in the surveyed literature.

Applications in Advanced Materials Science and Chemical Research

Strategic Role as Synthetic Building Blocks

Pyridazine (B1198779) derivatives are widely recognized for their role as foundational building blocks in organic synthesis. researchgate.net The inherent reactivity of the pyridazine ring, combined with the functionality of its substituents, provides a platform for constructing a diverse array of more complex molecular architectures. mdpi.comchemtube3d.com The ester group can undergo reactions like hydrolysis, amidation, or reduction, while the methyl group and the ring itself can be subjects of various transformations, making compounds like Ethyl 6-methylpyridazine-4-carboxylate valuable intermediates.

The creation of compound libraries is a fundamental strategy in high-throughput screening for the discovery of new drugs and materials. researchgate.net The pyridazine scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds and its synthetic accessibility, making it an ideal core for such libraries. nih.gov By systematically modifying the substituents on the pyridazine ring, vast collections of related molecules can be generated. nih.govnih.gov These libraries can then be screened to identify "hits"—compounds that exhibit a desired biological activity or material property. The development of pan-kinase inhibitors and compounds targeting VEGFR-2 has successfully utilized pyridazine-based scaffolds, demonstrating the fruitfulness of this approach. nih.gov

The pyridazine ring is a key precursor for the synthesis of more intricate heterocyclic systems, particularly fused polycyclic compounds. mdpi.com Researchers have developed numerous synthetic methodologies to construct complex structures from pyridazine starting materials. mdpi.comekb.eg For example, pyridazine carboxylates can be converted into pyridopyridazines, which are bicyclic systems with varied biological activities. mdpi.com The functional groups on the pyridazine ring can be used to direct cyclization reactions, leading to the formation of new rings. researchgate.netnih.gov This versatility makes pyridazine derivatives, including this compound, essential intermediates in the synthesis of novel chemical entities with potential applications in pharmaceuticals and materials science. ekb.egunm.edu

Table 1: Pyridazine Derivatives as Precursors for Complex Molecules

| Precursor | Resulting Complex Molecule | Synthetic Strategy | Reference |

|---|---|---|---|

| 4,6-dichloropyridazine-3-carboxylate | Dihydroxypyridopyridazine | Nucleophilic substitution followed by cyclocondensation | mdpi.com |

| Pyridazinamino-acid | Pyridazino[3,4-d] researchgate.netacs.orgoxazin-5-one | Condensation with acetic anhydride | ekb.eg |

| 1,4-dichloropyrido[3,4-d]pyridazine | 1,4-bis(alkylthio)pyrido[3,4-d]pyridazines | Reaction with thiourea (B124793) and subsequent alkylation | unm.edu |

| 3-chloropyridazine derivative | Hydrazinopyridazine derivative | Reaction with hydrazine (B178648) hydrate (B1144303) | nih.gov |

Exploration in Ligand Design for Coordination Chemistry

The two adjacent nitrogen atoms in the pyridazine ring, along with the oxygen atoms of the carboxylate group, make pyridazine carboxylates excellent candidates for ligands in coordination chemistry. nih.gov These sites can coordinate with metal ions to form stable complexes with unique geometric and electronic properties. The ability of the pyridazine ring nitrogen atoms to engage in dual hydrogen-bonding interactions is a key feature in molecular recognition. nih.gov The design of ligands is crucial for developing new catalysts, functional materials, and therapeutic agents. Research on a 4,4′-bipyridine-2-carboxylic acid ligand, which shares structural similarities, has shown its utility in forming metal-containing building blocks for mixed-metal framework materials. rsc.org The pyridazine moiety itself has been incorporated into ligands for metal complexes used as electrocatalysts for proton reduction. mdpi.com

Investigation as Potential Optoelectronic Materials

Heterocyclic compounds, particularly those with aromatic systems rich in nitrogen, are of great interest in the field of materials science for their potential optoelectronic applications. The pyridazine scaffold is known to be a component of highly fluorescent molecules and has been explored for use in sensors, electroluminescent materials, and organic light-emitting diodes (OLEDs). mdpi.com The electrochemical and photophysical properties of materials containing a pyridazine acceptor unit have been studied, highlighting their potential. mdpi.com Furthermore, iridium(III) complexes featuring pyridazine-type ligands have been designed as phosphorescent emitters for PHOLEDs, which are known for their high efficiency. nih.gov The combination of the electron-deficient pyridazine ring with other functional groups allows for the tuning of the emission color and efficiency of these materials.

Utilization in Fine Chemical and Agrochemical Synthesis

The pyridazine ring is a prominent feature in a wide range of biologically active compounds, particularly in the agrochemical sector. researchgate.net Pyridazine derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. mdpi.combibliomed.orgresearchgate.net The development of new crop protection agents often involves the synthesis and screening of novel pyridazine-based molecules. acs.orgnih.govtandfonline.com

Recent research has focused on designing novel pyridazine herbicides by employing scaffold-hopping strategies from existing lead compounds. acs.org For instance, new pyridazine carboxamide derivatives have shown potent herbicidal activity against various weeds by inhibiting the phytoene (B131915) desaturase (PDS) enzyme. acs.org Similarly, systematic modifications of the pyridazine ring and its side chains have led to the discovery of potent aphicidal agents. nih.gov The versatility of the pyridazine core allows chemists to create a wide range of derivatives, increasing the chances of discovering compounds with desirable biological activity and environmental profiles. bibliomed.orgresearchgate.net

Table 2: Examples of Pyridazine-Based Agrochemicals

| Compound Class | Application | Mode of Action/Target | Reference(s) |

|---|---|---|---|

| Pyridazinone (e.g., Norflurazon) | Herbicide | Phytoene desaturase (PDS) inhibitor | acs.org |

| Pyridazinyl Ethers | Herbicide | General herbicidal activity | tandfonline.com |

| [6-(3-pyridyl)pyridazin-3-yl]amides | Insecticide (Aphicide) | Active against green peach and cotton aphids | nih.gov |

| Pyridafol | Herbicide | Not specified | mdpi.com |

| Pyridate | Herbicide | Not specified | mdpi.com |

Conclusion and Future Research Directions

Summary of Current Research Trends

A comprehensive review of scientific literature indicates that there are currently no established research trends specifically focused on Ethyl 6-methylpyridazine-4-carboxylate. The compound is listed in several chemical supplier catalogs, which confirms its existence and availability for research purposes. For instance, it is identified with the following details:

| Property | Value |

| CAS Number | 42602-52-8 chem960.comlifechemicals.comrlavie.com |

| Molecular Formula | C₈H₁₀N₂O₂ lifechemicals.comrlavie.com |

| IUPAC Name | This compound lifechemicals.com |

| Physical State | Solid lifechemicals.com |

This data is based on information from chemical suppliers.

The broader family of pyridazine (B1198779) derivatives, to which this compound belongs, is the subject of extensive research. These related compounds are investigated for a wide array of applications, including medicinal chemistry, agrochemicals, and materials science. Research on pyridazine scaffolds often focuses on their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. However, it is crucial to note that these are general trends for the compound class and not specific findings for this compound.

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the near-complete absence of published research dedicated to this compound. The following specific areas lack any substantive data:

Synthesis: There are no detailed, peer-reviewed synthetic routes available in the scientific literature. While general methods for creating pyridazine rings exist, the specific application of these methods to produce this compound, including reaction conditions, yields, and purification techniques, has not been documented.

Chemical and Physical Properties: Beyond its molecular formula and physical state as a solid, there is no publicly available data on its melting point, boiling point, solubility profiles, or spectroscopic characteristics (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data).

Reactivity and Stability: Information on the chemical reactivity of the compound, its stability under various conditions, and its potential to serve as a precursor for other molecules is not available.

Biological Activity: There are no studies reporting any biological or pharmacological activity of this compound. Its potential interactions with biological targets remain entirely unexplored.

Applications: Consequently, there are no known applications for this compound in any field of research or industry.

Prospective Avenues for Future Investigations

The lack of information on this compound presents a clear opportunity for foundational chemical research. Future investigations could be directed towards the following areas:

Development and Optimization of Synthetic Routes: The first logical step would be to develop and publish a reliable and efficient method for its synthesis. This would likely involve the condensation of a suitable 1,4-dicarbonyl compound with hydrazine (B178648), followed by esterification, or other modern synthetic methodologies for constructing substituted pyridazine rings.

Thorough Physicochemical Characterization: Once synthesized, a complete characterization of the compound is essential. This would include determining its melting point, solubility in various solvents, and acquiring a full set of spectroscopic data. This foundational data would be invaluable for all future studies.

Exploration of Chemical Reactivity: A systematic study of its reactivity would be beneficial. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, or converted to an amide, opening up possibilities for creating a library of new derivatives. The reactivity of the pyridazine ring itself, for instance, towards electrophilic or nucleophilic substitution, should also be investigated.

Screening for Biological Activity: Given the wide range of biological activities reported for other pyridazine derivatives, this compound and its potential derivatives would be prime candidates for biological screening. This could include assays for antimicrobial, antifungal, anticancer, anti-inflammatory, and herbicidal activities.

Computational and Theoretical Studies: In parallel with experimental work, computational studies could predict the compound's structural properties, electronic distribution, and potential for binding to various biological targets. This could help to guide and prioritize experimental screening efforts.

Q & A

Q. What are the common synthetic routes for Ethyl 6-methylpyridazine-4-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic aromatic substitution or esterification of pyridazine precursors. For example, analogs like Ethyl 6-methoxypyridazine-4-carboxylate are synthesized by substituting a methoxy group at position 6, followed by esterification at position 4 . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). Lithium hydroxide in tetrahydrofuran/water mixtures and triethylamine as a base are commonly used to improve yields . Purity is enhanced via recrystallization or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : H NMR identifies methyl groups (δ ~2.5 ppm for C6-methyl) and ethyl ester protons (δ ~1.3–4.3 ppm). C NMR confirms carbonyl carbons (δ ~165–170 ppm).

- IR : Stretching vibrations for ester C=O (~1740 cm) and pyridazine ring C=N (~1600 cm).

- MS : Molecular ion peaks at m/z ~180–182 (molecular weight ~182.18 g/mol) and fragmentation patterns for the pyridazine core .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) reveal degradation via hydrolysis of the ester group under acidic/alkaline conditions . Storage recommendations: inert atmosphere, –20°C, desiccated.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C4-carboxylate group is a potential site for nucleophilic attack. Molecular docking against targets like kinases or bacterial enzymes (e.g., E. coli dihydrofolate reductase) assesses binding affinity, leveraging pyridazine’s planar structure for π-π stacking .

Q. What strategies resolve contradictions in crystallographic data for pyridazine derivatives like this compound?

Discrepancies in bond lengths/angles arise from experimental resolution or disorder. Using SHELX software (e.g., SHELXL for refinement), researchers apply restraints to thermal parameters and validate models via R-factor analysis (<5% for high-resolution data). ORTEP-3 visualizes puckering coordinates to resolve ring non-planarity .

Q. How does modifying substituents (e.g., methyl vs. chloro groups) impact the biological activity of pyridazine derivatives?

Methyl groups enhance lipophilicity, improving membrane permeability (e.g., this compound vs. Ethyl 6-chloropyridazine-4-carboxylate). Chloro substituents increase electrophilicity, favoring covalent interactions with thiol groups in enzymes. Comparative IC assays in antimicrobial studies show methyl derivatives exhibit lower toxicity but reduced potency compared to chloro analogs .

Q. What experimental designs mitigate byproduct formation during the synthesis of this compound?

Byproducts like di-esterified pyridazines arise from over-substitution. Strategies include:

- Stepwise synthesis : Introduce methyl and ester groups sequentially.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive sites.

- Kinetic control : Low-temperature reactions (<0°C) to favor mono-substitution .

Methodological Guidance

Q. How to analyze tautomeric equilibria in this compound using spectroscopic and computational tools?

N NMR and IR identify tautomers (e.g., lactam-lactim forms). DFT simulations (e.g., Gaussian) calculate energy differences between tautomers, while X-ray crystallography provides definitive structural proof. For pyridazines, the lactam form is typically more stable due to aromaticity .

Q. What are best practices for scaling up this compound synthesis while maintaining yield and purity?

- Continuous flow reactors : Improve heat/mass transfer for esterification steps.

- In-line analytics : HPLC monitors reaction progress in real-time.

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

- Core modifications : Vary substituents at C3, C5, and C6.

- Bioassays : Test against bacterial/fungal strains (MIC values) and cancer cell lines (MTT assays).

- QSAR models : Use Hammett constants (σ) and LogP to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.